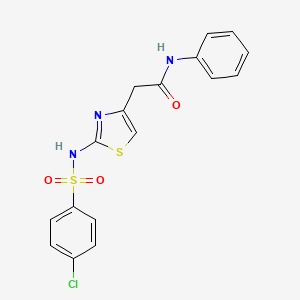
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenylacetamide” is a derivative of thiazole, which is a heterocyclic compound . Thiazole derivatives have been studied for their various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroanalytical data such as NMR, IR, and mass spectral data . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiazole derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Metabolic Stability Improvement
Research has delved into the structure-activity relationships of compounds targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) with aims to improve metabolic stability. For instance, investigations into various 6,5-heterocycles as alternatives to benzothiazole rings have been conducted to reduce metabolic deacetylation, indicating the importance of these compounds in developing potent inhibitors with stable metabolic profiles (Stec et al., 2011).
Anticonvulsant and Anticancer Activities
Compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with several showing significant effects in protecting against picrotoxin-induced convulsion (Farag et al., 2012). Additionally, novel sulfonamide derivatives have been synthesized and screened for their anticancer activity, demonstrating potential against breast and colon cancer cell lines (Ghorab et al., 2015).
Antimicrobial and Antiviral Activities
The antimicrobial properties of sulfonamide derivatives, especially those incorporating a thiazole ring, have been a subject of interest. Studies have synthesized and evaluated the antimicrobial activities of these compounds, highlighting their potential as antibacterial and antifungal agents (Patel et al., 2010). Moreover, the antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus has been investigated, indicating their potential in antiviral therapies (Chen et al., 2010).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms by sulfonamide derivatives, including those structurally related to N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide, has been explored for therapeutic applications in conditions like cancer, obesity, epilepsy, and glaucoma. These studies provide insights into the structure-activity relationships necessary for designing potent inhibitors (Carta et al., 2017).
Mécanisme D'action
Target of Action
Thiazole derivatives, however, have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole compounds can inhibit enzymes, interact with receptors, or interfere with cellular processes .
Biochemical Pathways
Thiazole compounds, in general, can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole compounds have been associated with a range of effects, including cytotoxic activity against human tumor cell lines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCMLZYSJNPYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2859963.png)
![8-(5-chloro-2-methylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859964.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2859965.png)
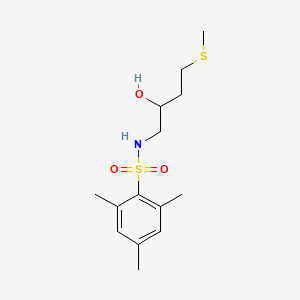
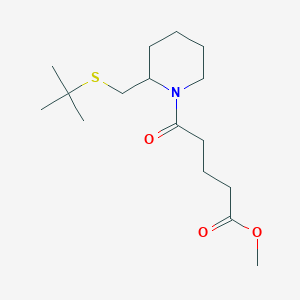


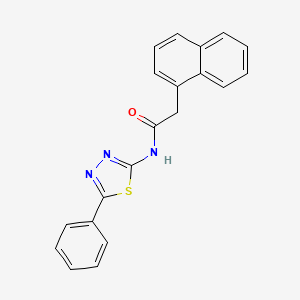
![2-chloro-N-(2-{[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]formamido}ethyl)benzamide](/img/structure/B2859977.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2859981.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2859982.png)
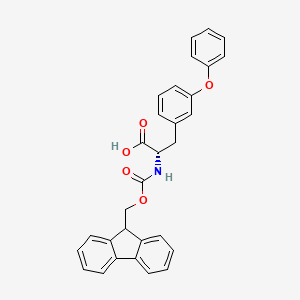
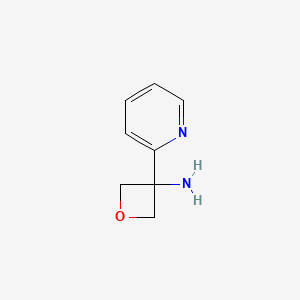
![5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2859986.png)